L-Saccharopine
Overview
Description
L-Saccharopine is an intermediate in the metabolism of the amino acid lysine. It is a precursor of lysine in the alpha-aminoadipate pathway, which occurs in fungi and euglenids. In mammals and higher plants, this compound is an intermediate in the degradation of lysine, formed by the condensation of lysine and alpha-ketoglutarate .
Mechanism of Action
Target of Action
L-Saccharopine primarily targets two enzymes: lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) and α-aminoadipate semialdehyde dehydrogenase (AASADH) . These enzymes play crucial roles in the saccharopine pathway, which is involved in the catabolism of the amino acid lysine .
Mode of Action
The LKR domain of the bifunctional enzyme LKR/SDH condenses lysine and α-ketoglutarate into saccharopine. The SDH domain then hydrolyzes saccharopine to form glutamate and α-aminoadipate semialdehyde . This semialdehyde is subsequently oxidized to α-aminoadipate by AASADH .
Biochemical Pathways
The saccharopine pathway (SACPATH) involves the conversion of lysine into α-aminoadipate through a series of enzymatic reactions . This pathway is significant in the catabolism of lysine, an essential amino acid . Glutamate, a product of this pathway, can give rise to proline, while the cyclic form of α-aminoadipate semialdehyde can be used to produce pipecolate . These products help plants cope with damage caused by osmotic, drought, and salt stress .
Result of Action
The production of proline and pipecolate by the SACPATH can help plants face the damage caused by osmotic, drought, and salt stress . Additionally, AASADH, a versatile enzyme, converts an array of aldehydes into carboxylates, helping to alleviate the toxic effects of these compounds produced under stressful conditions .
Action Environment
The saccharopine pathway is discussed in the context of abiotic stress and its potential role in the induction of the biotic stress response . Environmental conditions such as drought, salinity, high temperature, and flooding require extensive remodeling at the cell, organ, and whole-plant level to sustain structural and metabolic homeostasis . The saccharopine pathway, and thus the action of this compound, plays a significant role in these adaptive mechanisms .
Biochemical Analysis
Biochemical Properties
L-Saccharopine is formed through the condensation of lysine and α-ketoglutarate, catalyzed by the enzyme lysine-ketoglutarate reductase. This reaction results in the production of saccharopine, which is then oxidized by saccharopine dehydrogenase to produce α-aminoadipate semialdehyde and glutamate . The enzymes lysine-ketoglutarate reductase and saccharopine dehydrogenase are bifunctional, meaning they possess two distinct catalytic activities within a single polypeptide chain . These interactions are essential for the proper functioning of the lysine degradation pathway.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by participating in the lysine degradation pathway, which is crucial for maintaining amino acid homeostasis. The presence of this compound can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the accumulation of saccharopine has been linked to disruptions in cellular metabolism and can lead to cellular stress responses.
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in the lysine degradation pathway. It binds to lysine-ketoglutarate reductase, facilitating the condensation of lysine and α-ketoglutarate to form saccharopine . Subsequently, saccharopine dehydrogenase oxidizes saccharopine to produce α-aminoadipate semialdehyde and glutamate . These reactions are critical for the proper catabolism of lysine and the regulation of amino acid levels within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of saccharopine are important factors to consider in experimental studies. Over time, saccharopine may degrade, leading to changes in its concentration and subsequent effects on cellular function . Long-term studies have shown that the accumulation of saccharopine can result in cellular stress and metabolic imbalances.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, saccharopine may have minimal impact on cellular function. At higher doses, it can lead to toxic effects and disrupt normal cellular processes . Studies have shown that excessive accumulation of saccharopine can result in adverse effects, including cellular stress and metabolic disturbances.
Metabolic Pathways
This compound is involved in the lysine degradation pathway, where it is converted into α-aminoadipate through a series of enzymatic reactions . The enzymes lysine-ketoglutarate reductase and saccharopine dehydrogenase play key roles in this pathway . These reactions are essential for the proper catabolism of lysine and the regulation of amino acid levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular compartments . The localization and accumulation of saccharopine can impact its activity and function within the cell.
Subcellular Localization
This compound is localized within specific subcellular compartments, where it exerts its effects on cellular function. Targeting signals and post-translational modifications direct saccharopine to specific organelles, such as mitochondria . The subcellular localization of saccharopine is crucial for its role in the lysine degradation pathway and its impact on cellular metabolism.
Preparation Methods
L-Saccharopine can be prepared enzymatically. The first step involves the condensation of lysine and alpha-ketoglutarate, catalyzed by lysine-ketoglutarate reductase to form this compound. This is followed by the hydrolysis of this compound into glutamic acid and alpha-aminoadipic-delta-semialdehyde by saccharopine dehydrogenase .
Chemical Reactions Analysis
L-Saccharopine undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form alpha-aminoadipic-delta-semialdehyde and glutamate.
Reduction: The reduction of this compound is less common but can occur under specific conditions.
Substitution: this compound can undergo substitution reactions, particularly involving its amino and carboxyl groups.
Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like 2-mercaptoethanol . The major products formed from these reactions are alpha-aminoadipic-delta-semialdehyde and glutamate .
Scientific Research Applications
L-Saccharopine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various compounds.
Biology: This compound is studied for its role in lysine metabolism and its involvement in metabolic pathways.
Comparison with Similar Compounds
L-Saccharopine is similar to other compounds involved in lysine metabolism, such as:
Alpha-aminoadipic-delta-semialdehyde: A direct product of this compound oxidation.
Glutamate: Another product of this compound hydrolysis.
Pipecolic acid: Involved in an alternative lysine degradation pathway.
This compound is unique due to its specific role in the alpha-aminoadipate pathway and its involvement in both the synthesis and degradation of lysine .
Properties
IUPAC Name |
(2S)-2-[[(5S)-5-amino-5-carboxypentyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O6/c12-7(10(16)17)3-1-2-6-13-8(11(18)19)4-5-9(14)15/h7-8,13H,1-6,12H2,(H,14,15)(H,16,17)(H,18,19)/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGJAHTZVHVLOT-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(CCC(=O)O)C(=O)O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN[C@@H](CCC(=O)O)C(=O)O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80862507 | |
Record name | Saccharopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Saccharopine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
997-68-2 | |
Record name | Saccharopine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=997-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Saccharopine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000997682 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-Saccharopine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04207 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Saccharopine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80862507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SACCHAROPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WBQ73O8W32 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Saccharopine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
247 - 250 °C | |
Record name | Saccharopine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000279 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of L-saccharopine?
A1: this compound has the molecular formula C11H23N3O6 and a molecular weight of 293.32 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While the provided abstracts do not offer detailed spectroscopic data, techniques like NMR and IR spectroscopy are commonly employed to characterize this compound. []
Q3: What enzymes are involved in the formation and breakdown of this compound?
A3: this compound is formed by the enzyme lysine-ketoglutarate reductase (LKR) and hydrolyzed by saccharopine dehydrogenase (SDH). [, , , , ] In many organisms, these two enzymes exist as a bifunctional polypeptide, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). [, , , ]
Q4: What are the substrates and products of the reactions catalyzed by LKR and SDH?
A4: LKR catalyzes the NADPH-dependent condensation of lysine and α-ketoglutarate to form this compound. [, ] SDH then catalyzes the NAD+-dependent oxidative deamination of this compound to produce lysine and α-ketoglutarate. [, , ]
Q5: What is the kinetic mechanism of SDH?
A5: Studies suggest an ordered sequential mechanism for SDH, with NAD+ binding before this compound in the physiological direction. [] The release of products, lysine, α-ketoglutarate, and NADH, also follows a specific order. []
Q6: How does pH affect the activity of SDH?
A6: SDH activity is pH-dependent. Research indicates an optimal pH of 7.0 for the reaction involving this compound formation, while this compound oxidation by SDH is optimal at pH 9.0. []
Q7: Are there any known inhibitors of SDH?
A7: Research has identified saccharopine itself as a potent dead-end inhibitor of SDH, particularly in the condensation reactions involving lysine and α-ketoglutarate or pyruvate. [] This inhibition occurs through the formation of an abortive E·NADH·saccharopine complex. []
Q8: What is the role of this compound in lysine biosynthesis?
A8: this compound is an intermediate in the α-aminoadipate pathway, a less common route for lysine biosynthesis found in some fungi and euglena. [] In these organisms, this compound is formed from α-aminoadipate semialdehyde and glutamate by saccharopine reductase and then converted to lysine by SDH. []
Q9: What is the role of this compound in lysine catabolism?
A9: In mammals and plants, this compound is an intermediate in the primary pathway for lysine degradation. [, , , , , , , ] The breakdown of lysine via this compound can produce glutamate, which can be further utilized for proline synthesis. []
Q10: How does the regulation of this compound metabolism differ between plants and animals?
A10: Studies suggest that the regulation of lysine catabolism, particularly at the LKR/SDH level, may differ between plants and animals. [] The linker region between the LKR and SDH domains, which influences enzyme activity, is present only in plant LKR/SDH enzymes. [] Additionally, plant LKR/SDH activity can be regulated by casein kinase 2 phosphorylation, a mechanism not yet confirmed in animals. []
Q11: What are the potential implications of disrupting this compound degradation?
A11: Impaired this compound degradation, often due to mutations in the SDH domain of LKR/SDH, can lead to the accumulation of this compound. [, , ] This accumulation has been linked to developmental defects in humans (hyperlysinemia II) [, ] and mice. [] In C. elegans, elevated this compound disrupts mitochondrial homeostasis, leading to growth defects. []
Q12: Can dietary manipulation influence lysine catabolism?
A12: Research suggests that dietary factors can influence lysine catabolism. Studies in pigs revealed that diets low in lysine led to a reduction in liver LKR activity and AASS protein expression. [] This suggests a potential mechanism for lysine conservation in response to dietary limitations. []
Q13: What are some future research directions for understanding this compound's role in stress response?
A13: Research indicates a potential role for this compound and the saccharopine pathway in plant stress responses. [, ] Future studies could investigate:
Q14: What are the therapeutic implications of targeting this compound metabolism?
A14: Understanding this compound metabolism holds therapeutic potential for diseases like hyperlysinemia II (saccharopinuria) and glutaric aciduria type I. [, ] Future research could explore:
- Developing specific inhibitors of LKR as a potential treatment strategy for hyperlysinemia II. []
- Investigating the therapeutic potential of stimulating alternative lysine degradation pathways, such as the pipecolate pathway, in treating glutaric aciduria type I. []
Q15: What are the implications of this compound metabolism for crop improvement?
A15: Manipulating the saccharopine pathway, particularly by downregulating LKR/SDH, can lead to increased lysine accumulation in seeds. [] This finding has significant implications for developing nutritionally enhanced crops. Further research is needed to:
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